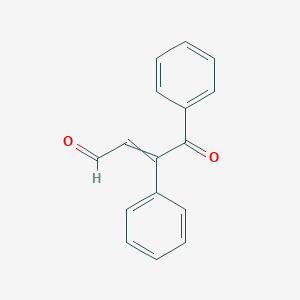

4-Oxo-3,4-diphenylbut-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

680859-88-5 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4-oxo-3,4-diphenylbut-2-enal |

InChI |

InChI=1S/C16H12O2/c17-12-11-15(13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-12H |

InChI Key |

NDWZVWZTPRIZHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Oxo 3,4 Diphenylbut 2 Enal

Direct Synthetic Routes

The synthesis of 4-Oxo-3,4-diphenylbut-2-enal is predominantly approached through direct methods that construct the carbon-carbon double bond and install the aldehyde functionality in a concerted or sequential manner. Condensation and cross-coupling reactions represent the most viable strategies.

Condensation Reactions (e.g., Aldol (B89426) Condensation, Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation, a variation of the aldol condensation, stands as a cornerstone for the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.org This reaction involves the condensation of an aldehyde or ketone containing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.org In the context of this compound, the logical precursors would be benzophenone (B1666685) (an aromatic ketone with no α-hydrogens) and acetaldehyde (B116499) (an aliphatic aldehyde with α-hydrogens).

The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. Subsequent dehydration of the aldol addition product yields the target α,β-unsaturated aldehyde. A similar reaction between benzaldehyde (B42025) and acetaldehyde is used to produce cinnamaldehyde (B126680), highlighting the feasibility of this approach. youtube.com

The choice of catalyst is pivotal in directing the Claisen-Schmidt condensation towards high yields and selectivity. Both acidic and basic catalysts are commonly employed.

Basic Catalysts : Base-catalyzed condensation is the most traditional and widely used method. gordon.edu Common bases include alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). gordon.edunih.gov These catalysts function by deprotonating the α-carbon of the enolizable carbonyl compound (acetaldehyde) to generate the reactive enolate. Solvent-free conditions using solid NaOH have been shown to be highly effective for similar transformations, often leading to quantitative yields. nih.gov

Acidic Catalysts : Acid catalysis proceeds through the formation of an enol intermediate. While less common for this specific transformation, acidic catalysts can be effective in promoting the condensation and subsequent dehydration steps.

Organocatalytic and Metal-catalyzed Systems : Modern synthetic chemistry has seen the advent of organocatalytic and metal-catalyzed approaches for aldol-type reactions. While specific examples for the synthesis of this compound are not prevalent, these methods offer potential for improved stereoselectivity and milder reaction conditions. For instance, visible-light-promoted organocatalytic aerobic oxidation has been used to synthesize α,β-unsaturated ketones and aldehydes from their corresponding silyl (B83357) enol ethers. rsc.org

Table 1: Catalyst Systems for Claisen-Schmidt Condensation

| Catalyst Type | Examples | Role in Reaction |

| Basic | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Generates enolate from the α-hydrogen containing carbonyl compound |

| Acidic | Not specified in literature for this compound | Promotes enol formation and subsequent dehydration |

| Organocatalytic | Not specified in literature for this compound | Can offer enhanced stereoselectivity |

| Metal-catalyzed | Not specified in literature for this compound | Can enable milder reaction conditions |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvent : The choice of solvent can significantly influence the reaction rate and equilibrium. Ethanol is a commonly used solvent for Claisen-Schmidt condensations, as it can dissolve both the reactants and the catalyst. gordon.edu However, solvent-free reactions, often employing a grinding technique, have gained traction due to their efficiency, reduced environmental impact, and often higher yields. nih.gov

Temperature : The temperature of the reaction affects both the rate of condensation and the subsequent dehydration step. Many Claisen-Schmidt reactions are initially carried out at room temperature or in an ice bath to control the initial aldol addition, followed by heating to promote dehydration. gordon.edu

Pressure : For most laboratory-scale syntheses of this type, the reaction is conducted at atmospheric pressure.

Table 2: Optimization of Reaction Conditions for Claisen-Schmidt Condensation

| Parameter | Conditions | Effect on Reaction |

| Solvent | Ethanol, Solvent-free (grinding) | Affects solubility, reaction rate, and environmental impact |

| Temperature | Room temperature, Ice-bath, Heating | Controls reaction rate and dehydration |

| Pressure | Atmospheric | Standard condition for this reaction type |

In the synthesis of this compound, regioselectivity is generally not a major concern as the reaction between benzophenone and acetaldehyde can only proceed in one direction due to the lack of α-hydrogens on benzophenone.

Stereoselectivity, specifically the geometry of the newly formed double bond (E/Z isomerism), is an important consideration. The thermodynamic stability of the isomers often dictates the final product distribution. In many cases, the E-isomer, where the larger substituents are on opposite sides of the double bond, is the major product due to reduced steric hindrance. However, the specific reaction conditions and catalyst can influence the E/Z ratio.

Cross-Coupling Reactions

While less documented for the direct synthesis of this compound, cross-coupling reactions offer a powerful alternative for the formation of the key carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are mainstays of modern organic synthesis. A plausible, though not explicitly reported, palladium-catalyzed route to this compound could involve the coupling of a vinyl aldehyde equivalent with a diphenyl-substituted precursor.

For instance, a Heck-type reaction could potentially couple a diphenyl-substituted alkene with an acrolein derivative. However, controlling the regioselectivity and preventing side reactions would be challenging. The synthesis of a related compound, 4,4-diphenyl-3-butenoic acid, has been achieved using a palladium catalyst, suggesting that palladium catalysis is a viable strategy for forming the C4-diphenyl substituted butenyl backbone. chemicalbook.com Further research is needed to develop a direct palladium-catalyzed synthesis of the target aldehyde.

Alternative Transition Metal Catalysis

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous reactions suggest plausible routes. Transition metal catalysis is a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Methodologies such as palladium-catalyzed cross-coupling reactions could theoretically be employed. For instance, a conceivable approach involves the coupling of a suitable organometallic reagent containing the propenal moiety with a benzoyl derivative. However, the development of a specific catalytic system for this transformation would require considerable research to optimize reaction conditions and catalyst selection.

Oxidation and Dehydrogenation Strategies

The formation of the α,β-unsaturated system in this compound can be envisioned through oxidation or dehydrogenation of a saturated precursor. A potential pathway could involve the selective oxidation of a corresponding allylic alcohol, 4-hydroxy-3,4-diphenylbut-2-enal. Various oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are commonly used for the oxidation of allylic alcohols to α,β-unsaturated aldehydes.

Alternatively, a dehydrogenation strategy could be employed starting from the saturated aldehyde, 4-oxo-3,4-diphenylbutanal. This would involve the introduction of a double bond in conjugation with the carbonyl group. Palladium-based catalysts are often effective for such dehydrogenation reactions, typically requiring elevated temperatures and a suitable hydrogen acceptor.

A plausible multi-step route could begin with the synthesis of a saturated precursor like 4,4-diphenylbutan-2-ol. This intermediate could then be oxidized to the corresponding ketone, 4,4-diphenylbutan-2-one. Subsequent steps would be required to introduce the aldehyde functionality and the unsaturation at the 2,3-position.

Radical Functionalization Approaches

Radical chemistry offers another avenue for the synthesis of complex organic molecules. The synthesis of this compound via radical pathways is speculative but could involve the addition of a radical species to a suitable precursor. For example, a radical acylation reaction could potentially be developed. This might involve the reaction of diphenylacetylene (B1204595) with an acetyl radical equivalent, followed by further functional group manipulations to yield the target aldehyde. However, controlling the regioselectivity and preventing side reactions would be significant challenges in such an approach.

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methods provide alternative energy sources for driving chemical reactions. The synthesis of α,β-unsaturated enals can sometimes be achieved through photochemical rearrangements or isomerizations. For instance, a precursor molecule could be designed to undergo a light-induced rearrangement to form the desired conjugated system.

Electrochemical synthesis, or electrosynthesis, offers a green alternative to traditional chemical methods by using electricity to drive redox reactions. An electrochemical approach to this compound might involve the oxidation of a suitable precursor at an anode to generate the α,β-unsaturated system. The feasibility of such a route would depend on the identification of a suitable substrate and the optimization of the electrochemical cell conditions.

Multi-Step Synthetic Pathways

More traditional and perhaps more reliable synthetic routes to this compound likely involve multi-step pathways, allowing for the careful construction of the target molecule.

Transformation from Substituted Butanones or Butanoic Acids

A logical retrosynthetic analysis suggests that this compound could be derived from precursors such as substituted butanones or butanoic acids. For example, a synthetic sequence could start from 4,4-diphenylbutanoic acid. This acid could be converted to the corresponding acyl chloride, which could then be reduced to the aldehyde, 4,4-diphenylbutanal. Subsequent α-selenylation followed by oxidative elimination is a classic method for introducing α,β-unsaturation in aldehydes and ketones.

Alternatively, starting from a substituted butanone like 1,2-diphenylbutan-1-one, a series of reactions would be necessary to introduce the aldehyde group at the C4 position and the double bond. This would likely involve several functional group interconversions.

A highly plausible and direct method for the synthesis of this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. In this case, benzil (B1666583) would react with acetaldehyde. The enolate of acetaldehyde would act as the nucleophile, attacking one of the carbonyl carbons of benzil. The resulting β-hydroxy ketone would then undergo dehydration to yield the target α,β-unsaturated enal.

Table 1: Plausible Reaction Conditions for the Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Benzil | Acetaldehyde | Sodium Hydroxide | Ethanol/Water | Room Temperature |

| Benzil | Acetaldehyde | Potassium Hydroxide | Methanol | 0°C to Room Temp |

Precursor Derivatization and Functional Group Interconversion

The synthesis of the necessary precursors is a critical aspect of any multi-step pathway. For instance, the synthesis of 4-oxo-4-phenylbutanoic acid, a potential precursor, can be achieved through the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride. This intermediate could then be further elaborated.

Functional group interconversion (FGI) is a key strategy in multi-step synthesis. This involves the conversion of one functional group into another to facilitate subsequent reaction steps. For example, a carboxylic acid group might be converted to an ester to protect it during a reduction step elsewhere in the molecule, and then hydrolyzed back to the carboxylic acid when needed. Similarly, an alcohol could be converted to a good leaving group, such as a tosylate, to enable a substitution reaction. The successful synthesis of this compound via a multi-step pathway would undoubtedly rely on a series of well-planned functional group interconversions.

Table 2: Key Precursors and their Potential Synthetic Origin

| Precursor | Potential Synthetic Origin |

|---|---|

| Benzil | Oxidation of Benzoin (from Benzoin condensation of Benzaldehyde) |

| Acetaldehyde | Industrial production from oxidation of ethylene (B1197577) |

| 4,4-Diphenylbutanoic acid | Friedel-Crafts reaction of a diphenylmethane (B89790) derivative with succinic anhydride |

Protection-Deprotection Strategies in Synthesis

In the multistep synthesis of a molecule with multiple reactive sites like this compound, protecting groups are crucial for preventing unwanted side reactions. youtube.com The two carbonyl groups—an aldehyde and a ketone—present distinct challenges and opportunities for selective protection.

A key strategy would involve the selective protection of the more reactive aldehyde group while chemical transformations are carried out on the ketone functionality, or vice versa. chemistrysteps.com Cyclic acetals, formed by the reaction of a carbonyl group with a diol (e.g., ethylene glycol) under acidic conditions, are common and effective protecting groups for aldehydes and ketones. pressbooks.pub They are stable in neutral to strongly basic environments, making them suitable for reactions involving organometallic reagents or strong bases. libretexts.org

Illustrative Synthetic Application:

Consider a hypothetical synthesis where the aldehyde functionality needs to be protected.

Protection: The aldehyde can be selectively protected as a cyclic acetal (B89532) due to its higher reactivity compared to the ketone. This step would typically involve reacting the precursor molecule with ethylene glycol in the presence of an acid catalyst.

Reaction: With the aldehyde group masked, a subsequent reaction, such as a Grignard addition to the ketone, can be performed.

Deprotection: The acetal protecting group can be easily removed by acidic hydrolysis to regenerate the aldehyde functionality, yielding the final product. pressbooks.pub

The choice of protecting group is critical and depends on the specific reaction conditions of the synthetic route. For instance, silyl ethers are commonly used to protect alcohols and can be removed with fluoride (B91410) ions or acid. libretexts.org

| Protecting Group | Carbonyl Type | Protection Conditions | Deprotection Conditions | Stability |

| Ethylene Glycol Acetal | Aldehyde/Ketone | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl) | Basic and nucleophilic conditions |

| Dimethyl Acetal | Aldehyde/Ketone | Methanol, acid catalyst | Aqueous acid | Basic and nucleophilic conditions |

| 1,3-Dithiane | Aldehyde/Ketone | 1,3-Propanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂) | Oxidizing and reducing agents |

This table presents illustrative data on common protecting groups for carbonyl compounds.

Green Chemistry Aspects in this compound Synthesis

Solvent-Free Reactions

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. nih.gov Solvent-free, or solid-state, reactions offer a significant advantage in this regard. These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reactants. This approach can lead to higher yields, shorter reaction times, and simpler work-up procedures, in addition to being more environmentally friendly. While no specific solvent-free synthesis of this compound has been reported, this methodology is widely applied in the synthesis of other carbonyl compounds.

Use of Renewable Resources

The seventh principle of green chemistry encourages the use of renewable feedstocks. msu.edu For a molecule like this compound, which is rich in aromatic structures, this could involve sourcing precursors from biomass. For example, lignin, a complex polymer found in wood, is a rich source of aromatic compounds that can be broken down into valuable chemical building blocks. Research into the conversion of biomass-derived platform molecules into fine chemicals is an active area of green chemistry.

Atom Economy and Process Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. wikipedia.org A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and have lower atom economies. wikipedia.orgjk-sci.com

To assess the greenness of a potential synthesis for this compound, one would calculate the atom economy for each step.

Formula for Atom Economy:

| Reaction Type | Theoretical Atom Economy | Example |

| Addition | 100% | Diels-Alder Reaction |

| Rearrangement | 100% | Claisen Rearrangement |

| Substitution | < 100% | Williamson Ether Synthesis |

| Elimination | < 100% | Dehydration of an Alcohol |

This table provides illustrative data on the theoretical atom economy of different reaction types.

Maximizing atom economy would involve designing a synthetic route that favors addition and rearrangement reactions over those that generate stoichiometric byproducts.

Scale-Up Considerations and Industrial Synthesis Research

The transition of a chemical synthesis from a laboratory scale to an industrial scale presents numerous challenges. primescholars.com For a compound like this compound, several factors would need to be considered for large-scale production.

Key Scale-Up Challenges:

Heat Transfer: Reactions that are easily managed in small flasks can become difficult to control on a large scale due to changes in the surface-area-to-volume ratio, which affects heat dissipation. Exothermic reactions, in particular, require careful thermal management to prevent runaways.

Mass Transfer and Mixing: Ensuring efficient mixing of reactants and maintaining a homogeneous reaction mixture can be challenging in large reactors.

Safety: The use of hazardous reagents or the generation of toxic byproducts requires stringent safety protocols and specialized equipment on an industrial scale.

Cost-Effectiveness: The cost of starting materials, reagents, catalysts, and solvents becomes a major factor in the economic viability of a large-scale synthesis. drugdiscoverytrends.com

Downstream Processing: The isolation and purification of the final product can be a significant bottleneck in industrial production. The development of efficient and scalable purification methods, such as crystallization or distillation, is crucial.

Research into the industrial synthesis of fine chemicals often focuses on developing robust, reproducible, and cost-effective processes. This may involve exploring alternative synthetic routes, optimizing reaction conditions, and developing continuous flow processes, which can offer advantages in terms of safety, efficiency, and control over batch processes. rsc.orgomicsonline.org Given the lack of specific research on the industrial synthesis of this compound, any scale-up efforts would need to be preceded by thorough process development and safety analysis.

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 3,4 Diphenylbut 2 Enal

Nucleophilic Addition Reactions

The electronic structure of 4-Oxo-3,4-diphenylbut-2-enal is characterized by a conjugated system that includes the two carbonyl groups and the olefinic bond. This extended conjugation results in electrophilic centers at the carbonyl carbons (C1 and C4) and at the β-carbon (C2) of the enal moiety. Consequently, the compound is expected to readily undergo nucleophilic attack at these positions.

1,4-Conjugate Additions (Michael Additions)

The most probable site for nucleophilic attack is the β-carbon of the α,β-unsaturated system, leading to a 1,4-conjugate addition, commonly known as the Michael addition. This reactivity is driven by the formation of a thermodynamically stable enolate intermediate.

The mechanism of the Michael addition to this compound would involve the attack of a soft nucleophile (the Michael donor) at the β-position (C2). This initial attack results in the formation of a resonance-stabilized enolate. The negative charge is delocalized across the oxygen atom of the aldehyde and the α-carbon.

The subsequent protonation of this enolate intermediate can theoretically lead to two different products, arising from protonation at the α-carbon or the enolate oxygen. However, C-protonation is generally favored, leading to the formation of the 1,4-adduct. The reactivity and regioselectivity of this process would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Theoretical Michael Addition Reactions of this compound with Various Nucleophiles

| Nucleophile (Michael Donor) | Proposed Product | Expected Diastereoselectivity |

| Diethyl malonate | Diethyl 2-(1,3-dioxo-1,2-diphenylpropyl)malonate | Moderate to high |

| Thiophenol | 4-Oxo-3,4-diphenyl-2-(phenylthio)butanal | Low to moderate |

| Aniline | 4-Oxo-3,4-diphenyl-2-(phenylamino)butanal | Moderate |

Note: The data presented in this table is hypothetical and based on the expected reactivity of α,β-unsaturated dicarbonyl compounds.

The development of asymmetric Michael additions is a significant area of research. For this compound, the introduction of a chiral center at the β-position could be achieved using a chiral nucleophile, a chiral catalyst, or a chiral auxiliary. Organocatalysis, employing chiral secondary amines (e.g., proline and its derivatives), has proven effective in enantioselective conjugate additions to enals. The mechanism would involve the formation of a transient chiral enamine from the aldehyde and the catalyst, which then directs the stereoselective attack of the nucleophile.

1,2-Additions to the Carbonyl Group

While 1,4-addition is generally favored with soft nucleophiles, hard nucleophiles, such as organolithium reagents or Grignard reagents, are expected to preferentially attack one of the carbonyl carbons in a 1,2-addition fashion. The aldehyde carbonyl is sterically more accessible and electronically more reactive than the ketone carbonyl, suggesting that nucleophilic attack would likely occur at C1. This would lead to the formation of a secondary alcohol upon workup.

Addition of Organometallic Reagents

The reactivity of organometallic reagents towards this compound is expected to be highly dependent on the nature of the metal. As mentioned, organolithium and Grignard reagents would likely favor 1,2-addition to the aldehyde. In contrast, organocuprates (Gilman reagents) are known to be excellent soft nucleophiles and would be expected to undergo highly regioselective 1,4-conjugate addition.

Table 2: Predicted Regioselectivity of Organometallic Reagent Addition to this compound

| Organometallic Reagent | Predominant Mode of Addition | Expected Product after Workup |

| Phenylmagnesium bromide | 1,2-Addition to aldehyde | 1,3,4-Triphenyl-4-oxobut-2-en-1-ol |

| Methyllithium | 1,2-Addition to aldehyde | 3,4-Diphenyl-4-oxopent-2-en-1-ol |

| Lithium diphenylcuprate | 1,4-Conjugate addition | 4-Oxo-2,3,4-triphenylbutanal |

Note: The data presented in this table is hypothetical and based on established principles of organometallic chemistry.

Cycloaddition Reactions

The conjugated diene-like system within this compound also makes it a potential substrate for cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the α,β-unsaturated enal system can act as a diene or a dienophile.

Given the electron-withdrawing nature of the carbonyl groups, it is more likely that the double bond would function as a dienophile in a [4+2] cycloaddition with an electron-rich diene. The stereochemical outcome of such a reaction would be governed by the endo rule, which predicts that the dienophile's substituents will be oriented towards the newly forming double bond in the transition state.

Furthermore, the presence of the 1,4-dicarbonyl moiety could allow it to participate in hetero-Diels-Alder reactions, where it could act as a heterodienophile or be part of a heterodienic system.

Diels-Alder Reactions (e.g., as Dienophile)

The α,β-unsaturated system of this compound, influenced by the electron-withdrawing aldehyde and benzoyl groups, makes it a potential dienophile for [4+2] cycloaddition reactions. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

While specific studies detailing the use of this compound as a dienophile are not extensively documented, its structural features suggest it would react with electron-rich dienes. The reaction would involve the carbon-carbon double bond of the butenal fragment acting as the 2π-electron component. For instance, in a hypothetical reaction with a simple diene like 1,3-butadiene, the expected product would be a cyclohexene derivative with the formyl and benzoyl groups retained.

The reaction can also occur in a hetero-Diels-Alder fashion, where the aldehyde's carbonyl group acts as the dienophile. This variant, known as an oxo-Diels-Alder reaction, yields a dihydropyran ring. The presence of the adjacent benzoyl group could influence the regioselectivity and stereoselectivity of such cycloadditions, a subject that warrants further experimental investigation.

Table 1: Potential Diels-Alder Reactivity of this compound

| Reaction Type | Diene Example | Potential Product Class |

|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | Substituted Cyclohexene |

1,3-Dipolar Cycloadditions

The carbon-carbon double bond in this compound can also serve as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. In these reactions, a 1,3-dipole (a molecule with delocalized charge across three atoms) reacts with the alkene (the dipolarophile).

No specific experimental data for 1,3-dipolar cycloadditions with this compound have been reported. However, based on the general reactivity of α,β-unsaturated carbonyl compounds, it is expected to react with various 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides. For example, a reaction with an azomethine ylide, typically generated in situ from an isatin and an amino acid, would be expected to yield a highly substituted spiro-pyrrolidine ring system.

Photocycloaddition Reactions

The presence of multiple carbonyl groups and an alkene makes this compound a candidate for various photochemical reactions, particularly [2+2] photocycloadditions. Upon photo-irradiation, a carbonyl group can be excited to a triplet state, which then reacts with an alkene (either inter- or intramolecularly) to form a four-membered oxetane ring (the Paternò–Büchi reaction).

Given the 1,2-diketone structure, photo-induced reactions could involve either of the carbonyl groups or the enal double bond. Research on similar α-diketones demonstrates their ability to undergo [2+2], [4+2], or even [4+4] photocycloaddition pathways depending on the reaction partner. For this compound, an intramolecular [2+2] photocycloaddition between one of the carbonyls and the C=C double bond could potentially occur, leading to a bicyclic oxetane, although this would likely be a strained system. More commonly, intermolecular reactions with other alkenes would be expected.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Beyond cycloadditions, this compound or its derivatives could potentially undergo other types of pericyclic reactions, such as electrocyclic reactions or sigmatropic rearrangements, under thermal or photochemical conditions. For instance, if the compound were to be enolized, it could create a conjugated system capable of participating in electrocyclic ring-closure. However, there is no specific literature documenting such rearrangements for this particular molecule.

Oxidation Reactions

The molecule possesses two distinct functional groups susceptible to oxidation: the carbon-carbon double bond and the aldehyde group. Selective oxidation of either site would depend on the choice of reagents and reaction conditions.

The electron-deficient nature of the alkene, due to conjugation with two carbonyl systems, makes it resistant to typical electrophilic oxidation agents like peroxy acids (e.g., m-CPBA) which are commonly used for epoxidation. Such reagents are more effective on electron-rich alkenes. Alternative methods, such as nucleophilic epoxidation using hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation), would be more appropriate for this substrate, leading to the formation of an epoxide ring across the C2-C3 bond.

The aldehyde group is generally more susceptible to oxidation than the ketone or the electron-poor alkene. A variety of mild to strong oxidizing agents can selectively convert the aldehyde to a carboxylic acid without affecting the other functional groups.

Common reagents for this transformation include:

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidant that gives a positive test (silver mirror) with aldehydes.

Fehling's or Benedict's solution (Cu²⁺ in basic solution): Also mild reagents that are selective for aldehydes.

Potassium permanganate (B83412) (KMnO₄): A strong oxidant that, under controlled (neutral or slightly basic) conditions, can selectively oxidize the aldehyde.

Pinnick oxidation: Uses sodium chlorite (NaClO₂) buffered with a weak acid, and is highly selective for oxidizing aldehydes to carboxylic acids in the presence of other oxidizable groups.

Table 2: Potential Selective Oxidation Reactions

| Functional Group | Reagent Class | Expected Product |

|---|---|---|

| Aldehyde (-CHO) | Mild Oxidants (e.g., NaClO₂) | Carboxylic Acid (-COOH) |

Reduction Reactions

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two distinct carbonyl groups (an aldehyde and a ketone) and a carbon-carbon double bond. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Selective Reduction of Carbonyl vs. Alkene Moieties

The selective reduction of either the carbonyl groups or the alkene moiety in α,β-unsaturated carbonyl compounds is a key transformation in organic synthesis. Strong nucleophiles, such as Grignard reagents and hydrides, tend to favor 1,2-addition, reacting directly at the carbonyl carbon. In contrast, weaker nucleophiles are more inclined to undergo 1,4-conjugate addition to the β-carbon of the alkene.

For compounds analogous to this compound, the selective reduction of the carbonyl group in the presence of the carbon-carbon double bond can be achieved using specific reagents. For instance, sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (the Luche reduction) is a well-established method for the selective 1,2-reduction of the carbonyl group in enones. Conversely, catalytic hydrogenation is often employed for the selective reduction of the C=C double bond.

The selective reduction of aldehydes in the presence of ketones is also a critical consideration. Aldehydes are generally more electrophilic and thus more reactive towards nucleophilic attack than ketones. Less reactive reducing agents, such as sodium triacetoxyborohydride, can selectively reduce aldehydes over ketones.

Below is a table illustrating the expected products from the selective reduction of this compound based on general principles of α,β-unsaturated carbonyl chemistry.

| Reagent/Catalyst | Predominant Product | Moiety Reduced |

| NaBH4, CeCl3 | 4-Hydroxy-3,4-diphenylbut-2-enal | Aldehyde Carbonyl |

| H2, Pd/C | 4-Oxo-3,4-diphenylbutanal | Carbon-Carbon Double Bond |

| Sodium Triacetoxyborohydride | 4-Oxo-3,4-diphenylbutan-1-ol | Aldehyde Carbonyl |

Asymmetric Reduction Methodologies

The development of asymmetric reduction methods for α,β-unsaturated carbonyl compounds is of significant importance for the synthesis of chiral molecules. These methods often employ chiral catalysts to control the stereochemical outcome of the reduction.

For chalcones, which are structurally similar to this compound, Ru(II)-catalyzed asymmetric transfer hydrogenation has been shown to effectively reduce both the C=C double bond and the carbonyl group, yielding 1,3-diarylpropan-1-ols with high enantioselectivity. brandeis.edunih.gov The reaction typically proceeds via an initial 1,4-reduction of the enone to the corresponding saturated ketone, followed by the asymmetric 1,2-reduction of the carbonyl group. brandeis.edunih.gov

Organocatalysis also provides a powerful tool for the enantioselective reduction of α,β-unsaturated aldehydes. Chiral imidazolidinone catalysts, for example, can facilitate the enantioselective reduction of the C=C double bond using a Hantzsch ester as the hydrogen source.

The following table summarizes potential asymmetric reduction outcomes for this compound based on established methodologies for similar substrates.

| Catalyst System | Expected Chiral Product |

| Chiral Ru(II) catalyst, HCO2Na | (R)- or (S)-1,3-Diphenyl-1,4-butanediol |

| Chiral Imidazolidinone catalyst, Hantzsch ester | (R)- or (S)-4-Oxo-3,4-diphenylbutanal |

Condensation and Elimination Reactions

The presence of both aldehyde and ketone functionalities, along with α-hydrogens, makes this compound a candidate for various condensation reactions. Aldol-type condensations, in particular, are fundamental carbon-carbon bond-forming reactions for such structures.

Under basic or acidic conditions, the enolate or enol form of the ketone can act as a nucleophile, attacking the aldehyde of another molecule in a self-condensation reaction. Subsequent dehydration of the aldol (B89426) addition product would lead to the formation of a new, more extended conjugated system.

Furthermore, this compound can act as a Michael acceptor in conjugate addition reactions. The addition of a nucleophile to the β-carbon of the α,β-unsaturated system is a common reaction pathway. When the nucleophile is an enolate, this Michael addition can be the first step of a Robinson annulation, which involves a subsequent intramolecular aldol condensation to form a new ring.

Acid- and Base-Catalyzed Transformations

Both Lewis and Brønsted acids and bases can catalyze a variety of transformations for this compound, influencing its reactivity and directing the reaction towards specific products.

Lewis Acid Catalysis

Lewis acids can activate the carbonyl groups of this compound by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation is crucial for promoting various nucleophilic addition reactions.

In the context of Diels-Alder reactions, Lewis acids can significantly accelerate the cycloaddition by lowering the energy of the LUMO of the dienophile (the α,β-unsaturated aldehyde or ketone). This allows the reaction to proceed under milder conditions and can also enhance the regioselectivity and stereoselectivity of the cycloaddition.

Lewis acids are also known to catalyze Michael addition reactions. In some cases, it has been shown that protons generated from the hydrolysis of the Lewis acid in the presence of trace water can be the active catalysts in these transformations.

Brønsted Acid/Base Catalysis

Brønsted acids and bases play a pivotal role in catalyzing reactions involving this compound by facilitating the formation of enol or enolate intermediates.

Base Catalysis: In the presence of a base, an α-proton can be abstracted to form an enolate. This enolate is a potent nucleophile that can participate in aldol condensations, Michael additions, and other C-C bond-forming reactions. The Claisen-Schmidt condensation, a classic method for synthesizing chalcones from an aldehyde and a ketone, is a prime example of a base-catalyzed aldol condensation.

Acid Catalysis: Brønsted acids can catalyze the formation of enols. The enol can then act as a nucleophile in reactions such as aldol condensations. Acid catalysis is also employed in the dehydration step of aldol condensations to form the α,β-unsaturated product. Furthermore, Brønsted acids can catalyze isomerization reactions, such as the Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, a transformation that highlights the role of acid catalysis in manipulating unsaturated systems.

Photochemical Reactivity and Excited State Studies

The photochemical behavior of α,β-unsaturated carbonyl compounds is a well-established area of organic photochemistry, characterized by a variety of competing reaction pathways that are highly dependent on the molecular structure, the nature of the excited state, and the reaction medium. While direct photochemical studies on this compound are not extensively documented in the scientific literature, its reactivity can be inferred from the well-known photochemistry of structurally related compounds, particularly chalcones (β-phenyl-α,β-unsaturated ketones) and other enones. The presence of two phenyl groups on the β-carbon and an aldehyde group introduces specific steric and electronic factors that are expected to influence its excited-state dynamics and reaction pathways.

Upon absorption of ultraviolet or visible light, this compound is promoted from its electronic ground state (S₀) to an electronically excited singlet state (S₁). The nature of this excited state, whether it is of n,π* or π,π* character, is crucial in determining the subsequent photochemical events. For many α,β-unsaturated ketones, the lowest energy singlet state is often the n,π* state, which can undergo efficient intersystem crossing (ISC) to the corresponding triplet state (T₁). Photochemical reactions of enones, such as isomerization and cycloaddition, are frequently observed to proceed from the triplet state.

A primary photochemical process for compounds containing a carbon-carbon double bond is E/Z (cis-trans) isomerization. For chalcones and related α,β-unsaturated ketones, this isomerization around the C=C double bond is a common deactivation pathway from the excited state. The process is believed to occur from the triplet state and involves a rotation around the double bond to a perpendicular, phantom triplet state, which can then decay to either the E or Z ground state isomer. The steric hindrance imposed by the two bulky phenyl groups at the β-position of this compound would likely influence the thermodynamics and kinetics of this isomerization process.

Another significant photochemical reaction of chalcones and enones is [2+2] photocycloaddition, which can occur either intermolecularly to form dimers or intramolecularly if a second alkene moiety is present. These reactions are also widely believed to proceed via a triplet excited state. The photodimerization of chalcones can lead to various cyclobutane (B1203170) isomers, with the regiochemistry (head-to-head vs. head-to-tail) and stereochemistry being dependent on the reaction conditions and the structure of the chalcone (B49325). However, due to the significant steric congestion around the double bond caused by the two β-phenyl groups in this compound, intermolecular [2+2] cycloaddition is expected to be sterically hindered and thus a less favorable pathway compared to isomerization.

While quantitative data for this compound is not available, the table below provides typical photochemical parameters observed for related chalcone derivatives, which can serve as a general reference for the expected behavior of this class of compounds.

| Photochemical Process | Typical Quantum Yield (Φ) | Excited State Precursor | Common Solvents | Notes |

| E → Z Isomerization | 0.1 - 0.5 | Triplet (T₁) | Hexane, Benzene (B151609), Ethanol | The quantum yield can be wavelength and solvent-dependent. |

| Z → E Isomerization | 0.2 - 0.6 | Triplet (T₁) | Hexane, Benzene, Ethanol | Often reaches a photostationary state with a mixture of both isomers. |

| [2+2] Photodimerization | Variable (often < 0.1) | Triplet (T₁) | Benzene, Acetonitrile (B52724) | Highly dependent on concentration and steric factors. Can yield multiple stereoisomers. |

| Intersystem Crossing (ISC) | High (often > 0.5) | Singlet (S₁) | Non-polar solvents | Efficient ISC is characteristic of many ketones, leading to triplet-state mediated photochemistry. |

It is important to note that the actual photochemical reactivity of this compound would need to be determined experimentally. The unique substitution pattern of this molecule may lead to novel excited-state properties and reaction pathways that are not observed in simpler chalcone systems.

Transformation and Derivatization Strategies of 4 Oxo 3,4 Diphenylbut 2 Enal

Functional Group Interconversions

The reactivity of 4-Oxo-3,4-diphenylbut-2-enal is dominated by its aldehyde and alkene moieties. Strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives.

Modification of the Aldehyde Moiety

The aldehyde group is a prime target for nucleophilic attack and oxidation-reduction reactions. Its conversion to other functional groups is a fundamental strategy in derivatization.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid, 4-oxo-3,4-diphenylbut-2-enoic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Conversely, selective reduction of the aldehyde to a primary alcohol, yielding 4-oxo-3,4-diphenylbut-2-en-1-ol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid concomitant reduction of the alkene and ketone.

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the aldehyde to form secondary alcohols. The addition of cyanide, followed by hydrolysis, provides a route to α-hydroxy acids.

Imination: Condensation of the aldehyde with primary amines or their derivatives furnishes imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate. The resulting C=N double bond can be further reduced to afford secondary amines.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | KMnO₄ or Jones Reagent | 4-oxo-3,4-diphenylbut-2-enoic acid | Aldehyde to Carboxylic Acid |

| This compound | NaBH₄ | 4-oxo-3,4-diphenylbut-2-en-1-ol | Aldehyde to Primary Alcohol |

| This compound | 1. RMgX or RLi2. H₃O⁺ | 1-substituted-4-oxo-3,4-diphenylbut-2-en-1-ol | Aldehyde to Secondary Alcohol |

| This compound | 1. KCN, H⁺2. H₃O⁺, Δ | 2-hydroxy-5-oxo-4,5-diphenylpent-3-enoic acid | Aldehyde to α-Hydroxy Acid |

| This compound | R-NH₂, H⁺ | N-substituted-4-oxo-3,4-diphenylbut-2-en-1-imine | Aldehyde to Imine |

Derivatization of the Alkene Moiety

The carbon-carbon double bond in this compound is activated by the electron-withdrawing carbonyl group, making it susceptible to both electrophilic and nucleophilic attack.

Conjugate Addition (Michael Addition): The β-carbon of the enal system is electrophilic and readily undergoes conjugate addition with a wide range of soft nucleophiles. These include organocuprates (R₂CuLi), thiols, amines, and enolates. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.

Cycloaddition Reactions: The alkene can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. The stereochemistry of the resulting cycloadduct is often predictable based on the endo rule. 1,3-Dipolar cycloadditions with nitrones or azides can also be employed to construct five-membered heterocyclic rings.

Epoxidation and Dihydroxylation: The double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to yield an epoxide. Subsequent ring-opening of the epoxide provides access to a variety of functionalized derivatives. Dihydroxylation of the alkene, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate, results in the formation of a diol.

| Reaction Type | Reagent(s) | Product Type |

| Michael Addition | R₂CuLi | β-alkylated aldehyde |

| Michael Addition | RSH | β-thioether aldehyde |

| Diels-Alder Reaction | 1,3-Butadiene | Cyclohexene derivative |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

Generation of Chiral Derivatives

The synthesis of enantiomerically pure or enriched derivatives of this compound is of significant interest for applications in asymmetric synthesis and pharmacology.

Asymmetric Catalysis in Derivatization

The use of chiral catalysts allows for the direct conversion of the achiral starting material into a chiral product with high enantioselectivity.

Asymmetric Michael Addition: Chiral organocatalysts, such as proline and its derivatives, or metal complexes with chiral ligands can catalyze the enantioselective conjugate addition of nucleophiles to the enal. For instance, the addition of nitroalkanes or malonates can be rendered highly enantioselective.

Asymmetric Epoxidation and Dihydroxylation: Sharpless asymmetric epoxidation and dihydroxylation protocols, employing chiral titanium-tartrate complexes and chiral osmium-ligand complexes, respectively, can be applied to introduce chirality at the alkene moiety.

Chiral Auxiliary-Mediated Transformations

An alternative strategy involves the temporary attachment of a chiral auxiliary to the molecule. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed.

For example, the aldehyde can be condensed with a chiral secondary amine to form a chiral enamine or iminium ion in situ. This chiral intermediate can then undergo diastereoselective reactions, such as cycloadditions or conjugate additions. Subsequent hydrolysis removes the auxiliary, yielding the chiral product.

Introduction of Heteroatoms

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the this compound scaffold can significantly alter its chemical and biological properties.

Synthesis of Heterocycles: The difunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems.

Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of pyrazole (B372694) rings.

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine derivatives.

Isoxazoles: Reaction with hydroxylamine (B1172632) (NH₂OH) can lead to the formation of isoxazoles.

These reactions typically proceed through an initial conjugate addition followed by an intramolecular condensation and dehydration sequence. The specific regio- and stereochemical outcomes can often be controlled by the reaction conditions.

| Heteroatom Source | Reagent | Resulting Heterocycle |

| Nitrogen | Hydrazine (H₂NNH₂) | Pyrazole |

| Nitrogen, Oxygen | Hydroxylamine (NH₂OH) | Isoxazole |

| Nitrogen, Sulfur | Thiourea | Thiopyrimidine |

Polymerization and Oligomerization Studies (Mechanism, not material properties)

The polymerization and oligomerization of α,β-unsaturated carbonyl compounds, such as this compound, represent a complex field of study due to the electronic nature and steric hindrance of these molecules. While specific research on the polymerization of this compound is not extensively documented, the behavior of structurally similar compounds, particularly chalcone (B49325) derivatives, provides significant insights into the potential mechanisms of its polymerization and oligomerization. Chalcones, which are 1,3-diphenyl-2-propen-1-ones, share the α,β-unsaturated ketone moiety with phenyl substituents, making them suitable models for understanding the potential reactivity of this compound.

The polymerization of such compounds can proceed through several mechanisms, including radical polymerization, anionic polymerization, and cycloaddition reactions. The presence of bulky phenyl groups at the α and β positions of the butenal backbone in this compound would likely influence the polymerization kinetics and the structure of the resulting polymer.

Radical Polymerization:

Radical polymerization of α,β-unsaturated carbonyl compounds can be initiated by various means, including thermal initiators or photoinitiators. In the case of chalcone derivatives, they have been investigated as photoinitiators for radical polymerization upon exposure to visible light. rsc.orgnih.gov This suggests that this compound could potentially undergo polymerization in the presence of a radical source. The mechanism would involve the addition of a radical to the β-carbon of the enal, generating a stabilized radical intermediate which can then propagate by adding to another monomer unit.

The steric hindrance from the two phenyl groups in this compound might, however, impede the approach of the propagating radical, potentially leading to lower molecular weight polymers or favoring oligomerization.

Anionic Polymerization:

Anionic polymerization is another plausible pathway for α,β-unsaturated carbonyl compounds. This mechanism is initiated by a nucleophile, which attacks the electrophilic β-carbon of the conjugated system. This process is particularly effective for monomers with electron-withdrawing groups that can stabilize the resulting carbanion. The aldehyde group in this compound is electron-withdrawing, which could facilitate anionic polymerization. However, the bulky substituents could again present a steric challenge for the propagation step.

[2+2] Cycloaddition:

Upon exposure to UV irradiation, some chalcone-based monomers have been shown to undergo a [2+2] cycloaddition reaction between the double bonds of two monomer units, leading to the formation of a cyclobutane (B1203170) ring. researchgate.net This dimerization can be a form of oligomerization, and if the monomer is bifunctional, it can lead to the formation of a polymer. Given the structural similarities, it is conceivable that this compound could undergo a similar photochemical cycloaddition.

The following table summarizes the potential polymerization mechanisms for this compound based on studies of analogous compounds.

| Polymerization Type | Initiator/Condition | Proposed Mechanism | Potential Outcome for this compound |

| Radical Polymerization | Photoinitiators (e.g., chalcone derivatives) + Visible Light | Initiation via radical addition to the C=C double bond, followed by propagation. | Formation of oligomers or polymers, potentially with low to moderate molecular weight due to steric hindrance. |

| Anionic Polymerization | Strong Nucleophiles (e.g., organolithium compounds) | Nucleophilic attack on the β-carbon, forming a propagating carbanion. | Oligomerization is likely, as steric hindrance may limit the chain growth. |

| Photochemical [2+2] Cycloaddition | UV Irradiation | Dimerization or polymerization through the formation of cyclobutane rings from the C=C double bonds. | Formation of dimers or oligomers. If the molecule has other reactive sites, cross-linked structures could form. |

Detailed research findings on the polymerization of specific chalcone derivatives can provide a more quantitative understanding. The table below presents data from studies on the photopolymerization of systems initiated by chalcone derivatives. While these are not polymerization of the chalcone monomer itself, they demonstrate the reactivity of the chalcone structure in initiating polymerization.

| Chalcone Derivative Photoinitiator | Monomer System | Light Source | Polymerization Rate (Rp) | Final Conversion (%) |

| 2-amino-4-(9-oxo-9H-fluoren-3-yl)-[1,1'-biphenyl]-4'-carbonitrile | Acrylate (B77674) Monomers | 405 nm LED | High | > 60 |

| (2E,5E)-2,5-bis(4-(dimethylamino)benzylidene)cyclopentan-1-one | Acrylate Monomers | 405 nm LED | High | ~50 |

| (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexan-1-one | Acrylate Monomers | 405 nm LED | High | ~55 |

Data is illustrative and based on the performance of chalcone derivatives as photoinitiators for acrylate polymerization, as specific polymerization data for this compound is not available.

Spectroscopic and Advanced Analytical Probes for Mechanistic Elucidation of 4 Oxo 3,4 Diphenylbut 2 Enal Transformations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-Oxo-3,4-diphenylbut-2-enal in solution. The presence of multiple rotatable bonds and stereochemical possibilities necessitates the use of advanced NMR techniques.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but 2D NMR is essential for unambiguous assignment of all signals and for determining through-bond and through-space correlations. libretexts.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Key correlations expected for this compound would include the coupling between the aldehydic proton (H1) and the vinylic proton (H2). This would definitively link these two key protons in the conjugated system. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signals for C1, C2, and C4 based on the assignments of their attached protons (H1, H2, and H4).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, a correlation from the aldehydic proton (H1) to the carbonyl carbon (C4) would confirm the butenal framework. Correlations from the vinylic proton (H2) to the phenyl and benzoyl carbons would establish their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are close to each other, providing vital information on stereochemistry and preferred conformations. A key analysis would be the NOE between the vinylic proton (H2) and the ortho-protons of the phenyl group at C3, which would help determine the rotational conformation around the C2-C3 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds like cinnamaldehyde (B126680) and chalcone (B49325). Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CHO) | 9.5 - 9.8 (d) | ~193 |

| C2 (=CH) | 6.7 - 7.0 (d) | ~130 |

| C3 (=CPh) | - | ~150 |

| C4 (C=O) | - | ~195 |

| C5 (Ph at C3) | 7.2 - 7.6 (m) | 128 - 135 |

| C6 (Ph of Benzoyl) | 7.2 - 7.8 (m) | 128 - 140 |

Data table is interactive. Click headers to sort.

Variable Temperature (VT) NMR is employed to study dynamic processes and conformational changes. ox.ac.uk For this compound, rotation around the single bonds (C2-C3, C3-C(Phenyl), C4-C(Benzoyl)) may be hindered due to the bulky phenyl groups.

At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the appearance of multiple distinct signals (rotamers) for certain protons. oxinst.com As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. blogspot.com Analyzing the spectra at different temperatures allows for the calculation of the energy barriers to rotation, providing insight into the molecule's conformational flexibility. ox.ac.uk

While solution NMR reveals the structure of the solvated molecule, solid-state NMR (ssNMR) provides information about the molecule's conformation and packing in the crystalline state. This can be significantly different from the solution state. ssNMR is particularly useful for characterizing materials that are insoluble or where single crystals for X-ray diffraction cannot be obtained. nih.gov For this compound, ssNMR could reveal the specific torsional angles adopted in the crystal lattice and identify intermolecular interactions, such as π-stacking between the phenyl rings.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of a molecule's elemental formula. For this compound (C₁₆H₁₂O₂), HRMS would confirm its molecular weight of 236.0837 Da.

In the context of mechanistic elucidation, HRMS is invaluable for identifying reaction intermediates. For example, in a Michael addition reaction, HRMS could detect the mass of the transient enolate intermediate or the final addition product. Similarly, during a reduction reaction, it could identify partially reduced species. Coupling liquid chromatography with HRMS (LC-HRMS) allows for the separation and identification of multiple components in a reaction mixture, providing a powerful tool for tracking the formation of products and byproducts over time. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Mechanisms

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques; a vibrational mode that is strong in IR is often weak in Raman, and vice-versa. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment. For this compound, the most prominent peak would be the strong C=O stretching vibration of the conjugated ketone and aldehyde. Conjugation lowers the frequency of the C=O stretch compared to a saturated aldehyde/ketone. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. Vibrations that cause a change in the polarizability of the molecule are Raman active. youtube.com The C=C double bond stretch in the conjugated system, which might be weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. The symmetric vibrations of the phenyl rings are also typically strong in Raman.

During a chemical transformation, such as the reduction of the aldehyde or the saturation of the C=C double bond, these characteristic peaks would change or disappear. For example, the reduction of the aldehyde to an alcohol would lead to the disappearance of the aldehyde C-H stretch (~2750, ~2850 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹). Monitoring these changes allows for real-time tracking of the reaction progress.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H (Aldehyde) | Stretch | ~2850, ~2750 | Medium | Weak |

| C=O (Aldehyde) | Stretch | ~1690 - 1705 | Strong | Medium |

| C=O (Ketone) | Stretch | ~1670 - 1685 | Strong | Medium |

| C=C (Alkenyl) | Stretch | ~1620 - 1640 | Medium | Strong |

| C=C (Aromatic) | Stretch | ~1600, ~1490 | Medium-Strong | Strong |

| C-H (Aromatic/Vinylic) | Stretch | > 3000 | Medium | Medium |

Data table is interactive. Click headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the two phenyl rings, the C=C double bond, and the two carbonyl groups, is expected to absorb strongly in the UV region. The primary absorption would correspond to a π→π* transition. For comparison, cinnamaldehyde has a strong absorption maximum (λmax) around 280-290 nm. researchgate.netinformaticsjournals.co.in The extended conjugation in the target molecule would likely shift this λmax to a longer wavelength (a bathochromic shift).

This strong absorbance provides an excellent handle for monitoring reaction kinetics. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. Any reaction that disrupts the conjugated system—such as addition to the C=C double bond or reduction of a carbonyl group—will cause a decrease in the absorbance at its λmax. By monitoring this change in absorbance over time, the rate of the reaction can be determined quantitatively.

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

In the solid state, chalcones typically adopt a planar conformation, which is stabilized by the delocalization of π-electrons across the aromatic rings and the enone moiety. The crystal packing is often governed by a network of weak intermolecular interactions, such as C-H···O and C-H···π interactions, which play a crucial role in the supramolecular assembly. For chiral derivatives of this compound, single-crystal X-ray diffraction would be the definitive method for determining the absolute configuration of stereocenters.

Table 1: Representative Crystallographic Data for Chalcone Derivatives

| Parameter | 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one tandfonline.comtandfonline.comresearchgate.net | (E)-1,3-diphenylprop-2-en-1-one nih.gov |

|---|---|---|

| Formula | C₁₆H₁₄O₂ | C₁₅H₁₂O |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pnca |

| a (Å) | 10.921(2) | 17.159(4) |

| b (Å) | 30.583(1) | 5.701(2) |

| c (Å) | 7.535(3) | 11.839(3) |

| V (ų) | 2516.7(9) | 1157.9(5) |

| Z | 4 | 4 |

This table presents data from related chalcone structures to illustrate typical crystallographic parameters.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical environment of chromophores. For transformations involving this compound that produce chiral products, CD spectroscopy can be a rapid and sensitive method for determining the enantiomeric excess (ee).

The enone chromophore in this compound derivatives is inherently chiral if the molecule lacks a plane of symmetry. The n→π* and π→π* electronic transitions of the carbonyl and olefinic groups give rise to characteristic CD signals. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule.

For the determination of enantiomeric excess, a calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known ee values of the product. nih.govnih.gov This allows for the rapid analysis of reaction outcomes in high-throughput screening of asymmetric catalysts.

Table 2: Hypothetical Calibration Data for Enantiomeric Excess Determination of a Chiral this compound Derivative by CD Spectroscopy

| Enantiomeric Excess (%) | CD Signal (mdeg) at λ_max |

|---|---|

| 100 | +50.0 |

| 75 | +37.5 |

| 50 | +25.0 |

| 25 | +12.5 |

| 0 | 0.0 |

| -25 | -12.5 |

| -50 | -25.0 |

| -75 | -37.5 |

This interactive table illustrates the linear relationship between enantiomeric excess and the measured CD signal, which would be experimentally determined for a specific chiral derivative.

Kinetic Isotope Effect Studies for Mechanistic Pathway Elucidation

Kinetic isotope effect (KIE) studies are a fundamental tool for probing the transition state of a reaction and elucidating its mechanism. princeton.eduwikipedia.org By replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes provide information about bond breaking or formation at or near the isotopically labeled position in the rate-determining step.

For reactions involving this compound, such as nucleophilic additions to the β-carbon or the carbonyl carbon, KIE studies can distinguish between different mechanistic pathways.

Primary KIE: A significant primary KIE (kH/kD > 2) would be expected if a C-H bond at a reacting center is broken in the rate-determining step. For example, in a base-catalyzed enolization, deuteration of the α-carbon would lead to a substantial primary KIE.

Secondary KIE: A smaller secondary KIE (kH/kD ≈ 0.8-1.4) is observed when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization of the carbon atom changes during the reaction. wikipedia.orglibretexts.org For instance, in a nucleophilic attack at the β-carbon, changing the hybridization from sp² to sp³, a secondary KIE would be expected upon deuteration of the vinylic protons. An inverse KIE (kH/kD < 1) might be observed if the transition state is more sterically crowded than the ground state.

Table 3: Expected Kinetic Isotope Effects for Plausible Reactions of this compound

| Reaction Type | Isotopic Labeling Position | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| Michael Addition | β-vinylic position | ~1.1 - 1.3 | Rehybridization from sp² to sp³ in the rate-determining step. |

| Nucleophilic attack at carbonyl | Aldehydic proton | ~0.8 - 1.2 | Change in hybridization of the carbonyl carbon from sp² to sp³. |

This table provides a theoretical framework for how KIE studies could be applied to understand the mechanism of reactions involving this compound.

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for the separation, purification, and analysis of starting materials, intermediates, and products in reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative-scale separations of chalcone derivatives. ptfarm.plnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like phosphoric acid), is commonly employed. ptfarm.plnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Table 4: Example of a Generic HPLC Gradient for the Analysis of a Reaction Mixture Containing this compound

| Time (min) | % Acetonitrile | % 0.1% Phosphoric Acid in Water |

|---|---|---|

| 0 | 20 | 80 |

| 15 | 50 | 50 |

| 20 | 80 | 20 |

This table outlines a typical gradient elution program for the separation of chalcone derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While chalcones themselves may have limited volatility, GC-MS analysis can be performed on their more volatile derivatives. Derivatization of the carbonyl group, for example, by forming oximes, can improve their chromatographic properties. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules, allowing for the identification of unknown products and byproducts in the reaction mixture.

Table 5: Typical GC-MS Parameters for the Analysis of Derivatized α,β-Unsaturated Aldehydes

| Parameter | Setting |

|---|---|

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-550 amu |

This table provides a general set of parameters that could be adapted for the GC-MS analysis of reaction products from this compound after appropriate derivatization.

Theoretical and Computational Chemistry Studies on 4 Oxo 3,4 Diphenylbut 2 Enal

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed investigation of molecular properties from first principles. wikipedia.org Among the most versatile and popular of these methods is Density Functional Theory (DFT), which calculates the electronic structure of a system based on its electron density. wikipedia.orgmpg.denih.gov For a molecule like 4-Oxo-3,4-diphenylbut-2-enal, DFT can provide fundamental insights into its behavior at the atomic level.

Ground State Geometries and Electronic Structure Analysis

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy configuration on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Once the optimized geometry is found, a detailed electronic structure analysis can be performed. This reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity. Key parameters that would be calculated include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: This shows regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom helps to identify electrostatic interactions and reactive centers.

Hypothetical Data Table 1: Calculated Ground State Properties for this compound

This table is for illustrative purposes only.

| Property | Calculated Value (Hypothetical) | Description |

| Total Energy | -845.123 Hartrees | The total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

| Dipole Moment | 3.2 Debye | A measure of the overall polarity of the molecule, arising from its charge distribution. |

| C=O Bond Length | 1.22 Å | The calculated distance between the carbon and oxygen atoms of the carbonyl group. |

| C=C Bond Length (enal) | 1.35 Å | The calculated distance between the carbon atoms of the double bond in the enal moiety. |

Transition State Localization and Reaction Pathway Determination

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. rsc.orgnih.gov This involves identifying the reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. fiveable.me

For this compound, one might study its participation in a reaction such as a nucleophilic addition to the aldehyde group. Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method would be used to locate the geometry of the transition state. fiveable.mecompchemhighlights.org Key characteristics of a located transition state include being a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. fiveable.me This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data or identifying unknown compounds. olemiss.edu For this compound, DFT calculations could be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks, such as the C=O stretch of the aldehyde and the C=C stretches of the phenyl rings and the enal system, which could be compared to an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: It is possible to compute the magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). acs.org These can then be converted into chemical shifts, providing a predicted NMR spectrum that helps in the assignment of experimental signals. youtube.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is an extension of DFT used to study electronic excited states. nih.govyoutube.com It can predict the electronic transitions of a molecule, allowing for the simulation of its UV-Vis absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax), which are related to the molecule's conjugated π-system.

Hypothetical Data Table 2: Predicted Spectroscopic Data for this compound

This table is for illustrative purposes only.

| Spectrum Type | Predicted Parameter (Hypothetical) | Corresponding Functional Group/Transition |

| IR | 1715 cm⁻¹ | C=O stretch (aldehyde) |

| IR | 1620 cm⁻¹ | C=C stretch (enal) |

| ¹H NMR | δ 9.8 ppm | Aldehydic proton (-CHO) |

| ¹³C NMR | δ 195 ppm | Carbonyl carbon (C=O) |

| UV-Vis | λmax = 310 nm | π → π* transition within the conjugated system |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of atoms, MD simulations can reveal dynamic processes and thermodynamic properties that are inaccessible through static calculations alone.

Conformational Analysis

Molecules, particularly those with rotatable single bonds like this compound, are not rigid structures but can exist in various shapes or conformations. calcus.clouddrugdesign.org The rotation around the single bonds connecting the phenyl rings and the butenal backbone allows the molecule to adopt different spatial arrangements.

MD simulations are an excellent tool for performing conformational analysis. cresset-group.comcomputabio.com By simulating the molecule's movement over a period of time (from picoseconds to microseconds), a trajectory is generated that samples many different conformations. Analyzing this trajectory can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial as the molecule's conformation can significantly influence its reactivity and biological activity.

Solvent Effects on Reactivity

Chemical reactions are often performed in a solvent, and the solvent can have a profound impact on reaction rates and pathways. nih.gov MD simulations are particularly well-suited to studying these solvent effects because they can explicitly model the interactions between the solute (this compound) and a large number of surrounding solvent molecules. nih.govresearchgate.net